Jolkinolide B

説明

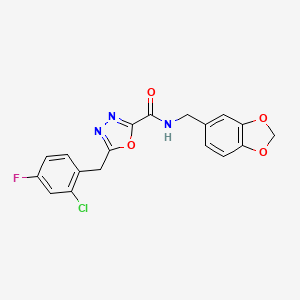

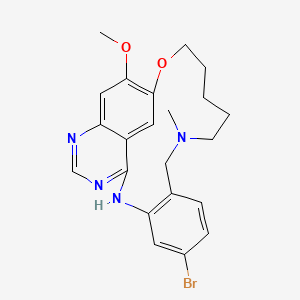

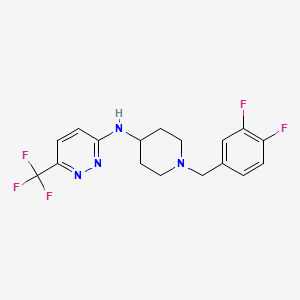

Jolkinolide B is a bioactive diterpenoid isolated from the dried root of Euphorbia fischeriana Steud . It exhibits anticancer, anti-inflammatory, and immunomodulatory activities . It has been found to induce apoptosis in numerous human cancer cell lines including breast cancer MDA-MB-231, MCF7, chronic myeloid leukemia K562, leukemic U937, and LNCaP cells .

Synthesis Analysis

The first efficient synthesis of Jolkinolide A and B was reported from the diosphenol . The new synthetic method described may find use in the preparations of 4-ylidene-2,3-substituted butenolides .Molecular Structure Analysis

The empirical formula of Jolkinolide B is C20H26O4 . It has a molecular weight of 330.42 .Chemical Reactions Analysis

Jolkinolide B has been found to enhance the apoptosis of human leukemia HL-60, THP-1, and U937 cells . It also inhibits breast cancer, laryngeal cancer, and colorectal cancer .Physical And Chemical Properties Analysis

Jolkinolide B is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed .科学的研究の応用

1. Hepatocellular Carcinoma Treatment

- Application Summary: Jolkinolide B has been found to inhibit the progression of hepatocellular carcinoma (HCC), a common type of liver cancer . It does this by regulating the Musashi-2 protein, which plays a crucial role in mediating cancer stemness, migration, invasion, proliferation, and epithelial-to-mesenchymal transition (EMT) .

- Methods of Application: The study involved applying Jolkinolide B to HCC cell lines Huh-7 and SK-Hep-1 .

- Results: The results showed that Jolkinolide B inhibited the migration, invasion, and EMT of HCC cells . It also induced HCC cell apoptosis by upregulating Bax and downregulating BCL-2 expressions . Furthermore, it inactivated the β-catenin signaling and reduced Musashi-2 expression .

2. Gastric Cancer Treatment

- Application Summary: Jolkinolide B has been found to induce cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibit xenograft tumor growth .

- Methods of Application: The study involved applying Jolkinolide B to MKN45 cells in vitro and observing its effects on MKN45 xenograft tumor growth in nude mice in vivo .

- Results: The results revealed that Jolkinolide B could suppress the proliferation of MKN45 cells in vitro and inhibit MKN45 xenograft tumor growth in nude mice in vivo . It caused DNA damage in gastric cancer MKN45 cells and induced the S cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induced MKN45 cells apoptosis through the mitochondrial pathway .

3. Rheumatoid Arthritis Treatment

- Application Summary: Jolkinolide B has been found to improve rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway .

- Methods of Application: The study involved applying Jolkinolide B to CIA (Collagen-Induced Arthritis) rats .

- Results: The results showed that Jolkinolide B significantly reduced the body weight loss, arthritis index, paw thickness, and synovial thickness of CIA rats . It also inhibited the mRNA expression of inflammatory factors in the ankle joints of CIA rats and reduced the concentration of these factors in LPS-induced RAW264.7 macrophages . Furthermore, it significantly reduced the protein expression levels of the JAK2/STAT3 pathway .

Safety And Hazards

将来の方向性

Jolkinolide B has shown promising results in the treatment of various cancers. Its derivative, HJB-1, has been found to significantly alleviate LPS-induced pulmonary histological alterations, inflammatory cells infiltration, lung edema, as well as the generation of inflammatory cytokines TNF-α, IL-1β, and IL-6 in BALF . Therefore, Jolkinolide B and its derivatives may serve as promising candidates in future anti-cancer drug development .

特性

IUPAC Name |

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOCMGDFRGRKF-MCDHERAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958923 | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jolkinolide B | |

CAS RN |

37905-08-1 | |

| Record name | Jolkinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)